molecular formula C23H25BN2O2 B1401453 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine CAS No. 2096998-33-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

Cat. No. B1401453
M. Wt: 372.3 g/mol
InChI Key: MLPBPXZGDAAUKD-UHFFFAOYSA-N
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Description

The compound is a derivative of perimidine, which is a class of organic compounds. It also contains tetramethyl-1,3,2-dioxaborolane , a boronic ester. Boronic esters are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy . Density functional theory (DFT) can be used to calculate the molecular structure and compare it with experimental values .


Chemical Reactions Analysis

Boronic esters are significant reaction intermediates in organic synthesis, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, and density can be measured experimentally .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and structurally characterized using spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction, revealing insights into its molecular structure and vibrational properties (Wu et al., 2021).
  • Density functional theory (DFT) calculations have been used to analyze spectroscopic data, geometrical parameters, and other physicochemical properties of similar compounds, indicating the potential for comparative analysis and molecular optimization (Huang et al., 2021).

Applications in Detection and Sensing

  • Derivatives of this compound have been employed in the development of organic thin-film fluorescence probes for explosive detection, specifically for hydrogen peroxide vapor, highlighting its potential in sensitive detection technologies (Fu et al., 2016).
  • It has also been used in the synthesis of novel fluorescence off-on probes for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish, demonstrating its applicability in biological and environmental monitoring (Tian et al., 2017).

Chemotherapeutic Research

  • The compound's derivatives have shown inhibitory activity against serine proteases, indicating potential applications in therapeutic research and drug development (Spencer et al., 2002).

Material Science and Polymer Research

  • Research has been conducted on the synthesis of heterodifunctional polyfluorenes using this compound, contributing to the development of advanced materials with specific properties like fluorescence emission and stability (Fischer et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some boronic esters may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Boronic esters, for instance, have been widely used in various fields, including drug delivery and cancer treatment .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPBPXZGDAAUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
Reactant of Route 3
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
Reactant of Route 4
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
Reactant of Route 5
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

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